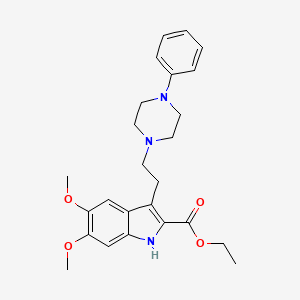
Alpertine
概要
説明
アルペルチンは、化学式C25H31N3O4 、分子量437.53 g/molの有機化合物です 。 苦味のある白色から淡黄色の結晶性固体であり、熱エタノールおよびエーテルに可溶で、水にはわずかに溶解します 。 アルペルチンは主に抗精神病薬の特性で知られており、さまざまな研究や実験室での用途で使用されています .
2. 製法
合成経路と反応条件: アルペルチンの合成には、複数の段階が必要です。 重要な手順の1つには、γ-ブチロラクトン とシュウ酸エチル をナトリウムペレットの存在下で反応させてα-エトキサリル-γ-ブチロラクトン を生成することが含まれます 。 この中間体は、硫酸中で還流することにより、α-ケト-δ-バレロラクトン に変換されます 。 その後の手順には、3,4-ジメトキシフェニルヒドラジン塩酸塩 とα-ケト-δ-バレロラクトン を反応させてヒドラゾンを生成し、さらに処理してアルペルチンを得ることが含まれます .
工業生産方法: アルペルチンの工業生産は、通常、同じ合成経路に従いますが、より大規模に行われます。 反応条件は、より高い収量と純度のために最適化されています。 このプロセスには、目的の生成物が効率的に得られるように、温度、pH、反応時間の厳密な制御が必要です .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Alpertine involves multiple steps. One of the key steps includes the reaction of γ-butyrolactone with ethyl oxalate in the presence of sodium pellets to form α-ethoxalyl-γ-butyrolactone . This intermediate is then converted to α-keto-δ-valerolactone through reflux in sulfuric acid . The subsequent steps involve the reaction of 3,4-dimethoxyphenylhydrazine hydrochloride with α-keto-δ-valerolactone to form the hydrazone, which is further processed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reaction times to ensure the desired product is obtained efficiently .
化学反応の分析
反応の種類: アルペルチンは、以下のを含むさまざまな化学反応を起こします。
酸化: アルペルチンは酸化されて、対応する酸化物を生成することができます。
還元: アルペルチンは還元されて、アミンやその他の還元された誘導体を生成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化物を生成し、還元はアミンを生成する可能性があります .
4. 科学研究への応用
アルペルチンは、科学研究で幅広い用途を持っています。
化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。
生物学: 神経伝達物質経路と受容体結合に関する研究に使用されます。
医学: 精神障害の治療における潜在的な治療効果について調査されています。
科学的研究の応用
Alpertine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to neurotransmitter pathways and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
作用機序
アルペルチンは、主に脳内の神経伝達物質受容体との相互作用によってその効果を発揮します。 アルペルチンは、ドーパミン受容体に対して拮抗薬として作用し、気分や行動に関与するドーパミン経路を調節します 。 この機序は、アルペルチンの抗精神病薬の特性にとって重要であり、精神障害の症状の管理に有効です .
類似化合物:
クロルプロマジン: 作用機序が似ていますが、化学構造が異なる別の抗精神病薬。
ハロペリドール: 副作用プロファイルが異なる強力な抗精神病薬。
リスペリドン: より幅広い活性を有する新しい抗精神病薬.
アルペルチンの独自性: アルペルチンは、特定のドーパミン受容体に選択的に結合することができる、その特殊な化学構造により、ユニークです。 この選択性は、他の抗精神病薬とは異なる、アルペルチンの有効性と副作用プロファイルに貢献しています .
類似化合物との比較
Chlorpromazine: Another antipsychotic with a similar mechanism of action but different chemical structure.
Haloperidol: A potent antipsychotic with a different side effect profile.
Risperidone: A newer antipsychotic with a broader spectrum of activity.
Uniqueness of Alpertine: this compound is unique due to its specific chemical structure, which allows for selective binding to certain dopamine receptors. This selectivity contributes to its efficacy and side effect profile, distinguishing it from other antipsychotics .
特性
IUPAC Name |
ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-4-32-25(29)24-19(20-16-22(30-2)23(31-3)17-21(20)26-24)10-11-27-12-14-28(15-13-27)18-8-6-5-7-9-18/h5-9,16-17,26H,4,10-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAVJRAUFOPBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181538 | |
| Record name | Alpertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27076-46-6 | |
| Record name | Alpertine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027076466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alpertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPERTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYT38QTB4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















